molecular formula C9H17NO3 B3054755 Azelaamic acid CAS No. 61798-00-3

Azelaamic acid

Cat. No.: B3054755
CAS No.: 61798-00-3
M. Wt: 187.24 g/mol
InChI Key: DJKLLZJDRPGBPJ-UHFFFAOYSA-N
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Description

Azelaamic acid is a useful research compound. Its molecular formula is C9H17NO3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87152. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nanocrystal Suspension and Dermal Application

Azelaic acid (AZA) is utilized in dermatology for its antibacterial and keratolytic activity, particularly in treating acne and rosacea. A study by Tomić et al. (2019) focused on developing an AZA nanocrystal suspension, aiming to improve solubility, dissolution rate, and thereby dermal bioavailability. They explored AZA-loaded hydrogels for delivering the drug into deeper skin layers, highlighting the potential of AZA in advanced dermal applications (Tomić et al., 2019).

Mechanism of Action and Clinical Application

AZA exhibits diverse biological activities such as anti-infective and anti-inflammatory effects. Schulte et al. (2015) reviewed its clinical utility across various skin disorders, emphasizing its multifaceted role in dermatology (Schulte, Wu, & Rosen, 2015).

Versatility in Dermatology

A comprehensive review by Searle, Ali, & Al-Niaimi (2020) showcased AZA's wide range of pharmacological uses in dermatology. Its anti-inflammatory and antioxidant properties correlate with its effectiveness in conditions like rosacea and acne vulgaris. This study underscores the versatility of AZA in treating a variety of skin conditions (Searle, Ali, & Al-Niaimi, 2020).

Azelaic Acid in Polymer Synthesis

Azelaic acid also finds application beyond dermatology. Todea et al. (2021) discussed its role as a bio-based monomer for synthesizing biodegradable polymers, plasticizers, and lubricants, highlighting its importance in sustainable material science (Todea, Deganutti, Spennato, Asaro, Zingone, Milizia, & Gardossi, 2021).

Enhancement of Drug Delivery

A study by Manosroi et al. (2005) investigated enhancing the release rates of AZA through synthetic membranes using hydroxypropyl-beta-cyclodextrin. This study is significant for developing topical applications of AZA with improved bioavailability (Manosroi, Apriyani, Foe, & Manosroi, 2005).

Antimicrobial and Antioxidant Activities

Spaggiari et al. (2023) explored the extraction of AZA from wheat and evaluated its antimicrobial and antioxidant activities. This study indicates the potential of AZA in broader pharmacological applications, including its effectiveness against various pathogens (Spaggiari, Annunziato, Spadini, Montanaro, Iannarelli, Cabassi, & Costantino, 2023).

Mechanism of Action

Target of Action

Azelaic acid primarily targets anaerobic and aerobic bacteria , especially Staphylococcus epidermidis and Propionibacterium acnes . It also targets tyrosinase , an enzyme involved in the production of melanin . In the context of arthritis, it has been shown to target pro-inflammatory cytokines such as COX-II, TNF-α, 5-LOX, IL-17, NF-κB, IL-1β, and IL-6 , and increase anti-inflammatory cytokines .

Mode of Action

Azelaic acid manifests its antibacterial effects by inhibiting the synthesis of cellular protein in bacteria . It is a reversible inhibitor of tyrosinase and other oxidoreductases, and it inhibits mitochondrial respiration . It can also inhibit anaerobic glycolysis . In arthritis, it inhibits pro-inflammatory cytokines and increases anti-inflammatory cytokines .

Biochemical Pathways

Azelaic acid is assimilated through fatty acid degradation , with further catabolism occurring through the glyoxylate and butanoate metabolism pathways when used as a carbon source . In arthritis, it modulates the network of pro- and anti-inflammatory cytokines .

Pharmacokinetics

acnes are over 90 times greater than that of the ambient tissue environment, indicating that the molecule is actively transported into the cell .

Result of Action

Azelaic acid has antimicrobial effects on both aerobic and anaerobic bacteria . It reduces microbial protein synthesis by over fifty percent . In arthritis, it ameliorates symptoms by decreasing arthritic score, paw volume, and improving body-weight alterations .

Action Environment

Environmental factors such as climatic changes and the deterioration of natural ecosystems can influence the action of azelaic acid . In the context of microbiome modulation, it has been found that seawater amended with azelaic acid becomes enriched in bacterial families that can catabolize azelaic acid .

Biochemical Analysis

Biochemical Properties

Azelaamic acid has been shown to interact with various enzymes and proteins. It is a reversible inhibitor of tyrosinase and other oxidoreductases in vitro and inhibits mitochondrial respiration . It can also inhibit anaerobic glycolysis . These interactions suggest that this compound plays a significant role in biochemical reactions.

Cellular Effects

This compound has been reported to have various effects on cells. It has been shown to decrease keratinocyte DNA synthesis in a dose- and time-dependent manner . It also modulates the differentiation of human epidermis and the synthesis of specific proteins . Furthermore, this compound has antibacterial and anti-inflammatory properties, effectively killing acne-causing bacteria, reducing inflammation, redness, and skin sensitivity .

Molecular Mechanism

It is thought to exert its effects by inhibiting the synthesis of cellular protein in anaerobic and aerobic bacteria . It also inhibits tyrosinase and other oxidoreductases, affecting melanin production and potentially leading to hypopigmentation .

Temporal Effects in Laboratory Settings

It is known that this compound has marked effects against certain bacteria, both in vitro and in vivo

Dosage Effects in Animal Models

In animal models, this compound has shown anti-arthritic effects. In a study using rats, this compound was administered orally for 28 days at doses of 20, 40, and 80 mg/kg. The results showed that this compound ameliorated arthritis by decreasing arthritic score, paw volume, and improved body-weight alterations .

Metabolic Pathways

This compound is assimilated through fatty acid degradation, with further catabolism occurring through the glyoxylate and butanoate metabolism pathways when used as a carbon source . This suggests that this compound is involved in these metabolic pathways and interacts with the enzymes and cofactors involved in these processes.

Transport and Distribution

This compound is known to be a mobile priming signal, suggesting that it can be transported to different parts of a plant or organism

Properties

IUPAC Name

9-amino-9-oxononanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-7H2,(H2,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKLLZJDRPGBPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)N)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90293085
Record name Azelaamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61798-00-3
Record name Azelaamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87152
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Azelaamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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